
1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with two methyl groups Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated imidazole derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler compound with similar biological activities.
2-Methylimidazole: Another imidazole derivative with potential antimicrobial properties.
Cyclohexylamine: A compound with a similar cyclohexane structure but lacking the imidazole ring.
Uniqueness
1-(1H-Imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine is unique due to its combination of an imidazole ring and a cyclohexane structure with two methyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not present in simpler imidazole derivatives or cyclohexane compounds.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-2,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-4-11(12,9(2)7-8)10-13-5-6-14-10/h5-6,8-9H,3-4,7,12H2,1-2H3,(H,13,14) |
Clé InChI |
HSJZOBAPYGXBQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)C)(C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



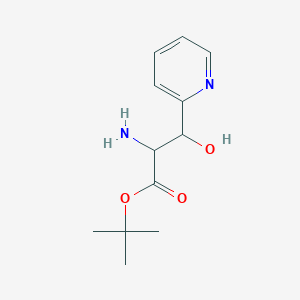
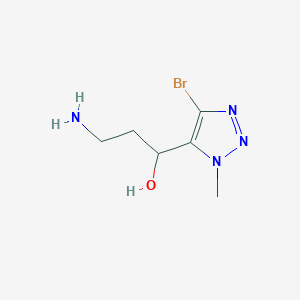

![Butyl[(2,5-difluorophenyl)methyl]amine](/img/structure/B13234539.png)
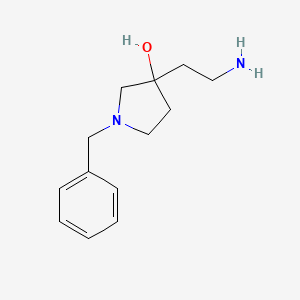
![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
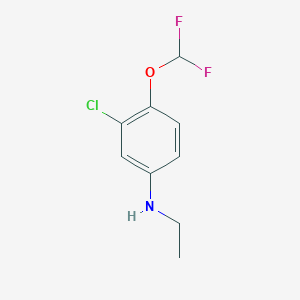
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)
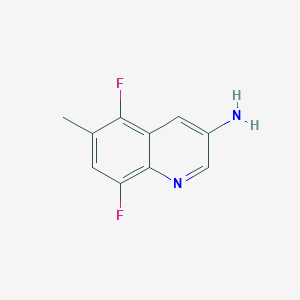
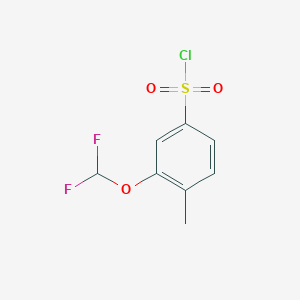
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
